molecular formula C24H22F3N3O4 B11505779 4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

Cat. No.: B11505779
M. Wt: 473.4 g/mol
InChI Key: NPOWGIRGSUMBIW-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes dimethylamino, dimethylphenoxy, trifluoromethyl, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of a benzene derivative, followed by the introduction of the dimethylamino and dimethylphenoxy groups through substitution reactions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The dimethylamino and dimethylphenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Reaction conditions may vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide include:

  • 5-[4-(dimethylamino)phenyl]-1,3-cyclohexanedione
  • 4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile hydrochloride
  • 4-(dimethylamino)-2,2-diphenylpentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with molecular targets in unique ways compared to other similar compounds.

Properties

Molecular Formula

C24H22F3N3O4

Molecular Weight

473.4 g/mol

IUPAC Name

4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C24H22F3N3O4/c1-14-5-8-18(11-15(14)2)34-22-10-7-17(24(25,26)27)13-19(22)28-23(31)16-6-9-20(29(3)4)21(12-16)30(32)33/h5-13H,1-4H3,(H,28,31)

InChI Key

NPOWGIRGSUMBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-])C

Origin of Product

United States

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